pentafluorobenzenesulfenyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

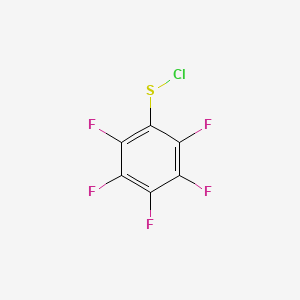

pentafluorobenzenesulfenyl chloride is a chemical compound with the molecular formula C6ClF5S. It is known for its unique properties due to the presence of five fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has significant applications in scientific research.

準備方法

pentafluorobenzenesulfenyl chloride can be synthesized through several methods. One common method involves the reaction of pentafluorobenzenethiol with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the use of sulfuryl chloride as a chlorinating agent in the presence of a catalyst.

化学反応の分析

pentafluorobenzenesulfenyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with various nucleophiles.

Common reagents used in these reactions include chlorine gas, sulfuryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Derivatization Reagent in Analytical Chemistry

Applications:

- Simultaneous Determination of Compounds: PFBSCl is widely used as a derivatizing agent for the simultaneous determination of fluoxetine and its metabolite, p-trifluoromethylphenol, in human liver microsomes. This application is crucial for pharmacokinetic studies and therapeutic monitoring .

- Gas Chromatography (GC) Analysis: It is employed for the electrophore labeling of small tyrosyl peptides, enabling their analysis via gas chromatography with electron-capture detection. This method enhances the sensitivity and specificity of peptide analysis in various biological samples .

Mechanism:

The derivatization process typically involves nucleophilic substitution reactions where PFBSCl reacts with nucleophiles present in the target compounds, forming stable derivatives that can be easily analyzed .

Drug Discovery and Proteomics

Applications:

- Electrophilic Warhead in Drug Design: PFBSCl has been utilized to create pentafluorobenzene sulfonamide derivatives, which serve as novel electrophilic warheads in proteomic studies. These compounds can selectively modify proteins, aiding in the identification of protein targets and pathways involved in disease processes .

- Rapid Detection Methods: The compound has been incorporated into rapid detection methods for amphetamines and other psychoactive substances in plasma samples. The use of PFBSCl facilitates quicker analysis times while maintaining accuracy, which is vital in clinical toxicology .

Case Studies and Research Findings

Safety and Handling Considerations

PFBSCl is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Proper safety measures should be taken when handling this compound:

作用機序

The mechanism of action of pentafluorobenzenesulphenyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

pentafluorobenzenesulfenyl chloride can be compared with other similar compounds, such as pentafluorobenzenesulfonyl chloride and pentafluorobenzenethiol. These compounds share similar structural features but differ in their reactivity and applications. For example, pentafluorobenzenesulfonyl chloride is commonly used as a sulfonylating agent, while pentafluorobenzenethiol is used in thiol-based reactions.

特性

CAS番号 |

27918-31-6 |

|---|---|

分子式 |

C6ClF5S |

分子量 |

234.57 g/mol |

IUPAC名 |

(2,3,4,5,6-pentafluorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6ClF5S/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 |

InChIキー |

ILZYHMZOLCNNCP-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |

Key on ui other cas no. |

27918-31-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。